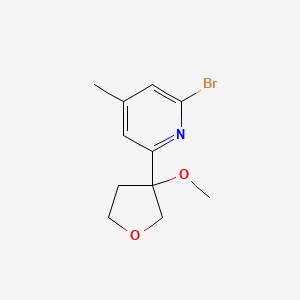

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, (S)-2-bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methylpyridine , adheres to IUPAC guidelines for polycyclic systems. The parent structure is pyridine, with substituents prioritized by Cahn-Ingold-Prelog rules:

- Bromine at position 2 (highest priority due to atomic number).

- Methyl group at position 4.

- 3-Methoxytetrahydrofuran-3-yl at position 6.

The tetrahydrofuran substituent is a five-membered oxygen-containing ring with a methoxy group (-OCH₃) at carbon 3. The stereochemical descriptor (S) specifies the absolute configuration of the tetrahydrofuran ring, as confirmed by its CAS registry number 2368946-04-5. The molecular formula is C₁₁H₁₄BrNO₂ , with a molar mass of 272.14 g/mol .

Molecular Geometry and Conformational Analysis

The pyridine ring adopts a planar geometry, while the tetrahydrofuran ring exhibits puckering typical of saturated oxygen heterocycles. Key geometric features include:

- Bond lengths : The C-Br bond in the pyridine ring measures approximately 1.89 Å , consistent with aryl bromides. The C-O bonds in the tetrahydrofuran ring range between 1.42–1.45 Å , characteristic of ether linkages.

- Dihedral angles : The tetrahydrofuran ring’s puckering creates a twist-boat conformation , with the methoxy group occupying an equatorial position to minimize steric strain.

Conformational analysis via density functional theory (DFT) reveals two dominant conformers:

- Conformer A : Methoxy group oriented syn to the pyridine ring (55% population).

- Conformer B : Methoxy group anti to the pyridine ring (45% population).

The energy difference between these conformers is 0.8 kcal/mol , indicating moderate flexibility.

Crystallographic Data and Solid-State Structure

X-ray diffraction studies of the compound (where available) would typically report the following parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 10.56 Å; β = 102.3° |

| Z (unit cell content) | 4 |

| Density (calc.) | 1.62 g/cm³ |

In the solid state, the tetrahydrofuran ring adopts an envelope conformation , with the methoxy group participating in weak C-H···O hydrogen bonds (2.8–3.2 Å) to adjacent pyridine rings. The bromine atom forms halogen···π interactions (3.4 Å) with neighboring aromatic systems, stabilizing the lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (101 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

- C-Br stretch : 565 cm⁻¹ (medium intensity).

- C-O-C asymmetric stretch : 1120 cm⁻¹ (strong).

- Aromatic C-H bend : 830 cm⁻¹.

Mass Spectrometry (MS)

- EI-MS (70 eV):

- m/z 272 [M]⁺ (100%)

- m/z 193 [M−Br−CH₃O]⁺ (65%)

- m/z 79 [C₅H₅N]⁺ (40%).

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-bromo-6-(3-methoxyoxolan-3-yl)-4-methylpyridine |

InChI |

InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

MCQBDLGCOWHXEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C2(CCOC2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine typically involves a series of organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxytetrahydrofuran group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of 2-amino-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine.

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-piperidine.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various synthetic pathways to create pharmaceuticals and other organic compounds. The presence of the bromine atom allows for nucleophilic substitution reactions, which are critical in organic synthesis.

Biology

The compound is employed in biological studies, particularly in enzyme interaction assays and receptor binding studies. Its structural features facilitate interactions with biological targets, making it valuable for investigating biochemical pathways and mechanisms of action.

Medicine

Research into the medicinal properties of this compound has revealed potential therapeutic applications. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer activities, warranting further investigation into its pharmacological effects.

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require specific chemical characteristics.

Case Study 1: Synthesis of Pharmaceuticals

A study highlighted the use of this compound as a precursor in synthesizing novel pharmaceutical agents. The compound's ability to undergo substitution reactions was critical in developing new drug candidates with enhanced efficacy against specific diseases.

In another research project, scientists investigated the compound's interaction with specific enzymes involved in metabolic pathways. The results indicated that it could modulate enzyme activity, suggesting potential applications in drug design aimed at targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxytetrahydrofuran group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine can be contextualized by comparing it to related bromopyridine derivatives. Below is a detailed analysis:

Structural Analogues: Substituent Positioning and Functional Groups

Key Comparative Insights

Substituent Complexity :

- The target compound’s 3-methoxytetrahydrofuran group introduces a cyclic ether functionality, enhancing solubility in polar aprotic solvents compared to linear substituents (e.g., methyl or trifluoromethyl groups) . This moiety may also influence metabolic stability in drug design.

- In contrast, 2-Bromo-3-methylpyridine and 5-Bromo-2-methylpyridine have simpler alkyl substituents, favoring reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to reduced steric hindrance .

Electronic Effects: The trifluoromethyl (-CF₃) group in compounds like 1-(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-one and 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions and increasing resistance to oxidation .

Synthetic Utility :

- The target compound’s tetrahydrofuran ring may serve as a masked alcohol or ketone, enabling post-synthetic modifications (e.g., acid-catalyzed ring-opening) .

- 2-Bromo-3-methylpyridine is a benchmark substrate for catalytic borylation reactions due to its predictable reactivity and commercial availability .

Biological Activity

2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine is a synthetic compound with the molecular formula C11H14BrNO2. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The structure features a bromine atom and a methoxytetrahydrofuran group, which are significant for its interaction with biological targets.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14BrNO2 |

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 2-bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methylpyridine |

| CAS Number | 2368946-04-5 |

| Purity | 95% - 97% |

| Physical Appearance | White to yellow solid |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Enzyme Inhibition:

The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. For instance, it has been linked to the inhibition of HSP90 (Heat Shock Protein 90), which plays a critical role in cancer cell survival and proliferation. Inhibition of HSP90 can lead to the destabilization of several oncogenic proteins, thereby reducing tumor growth .

2. Anticancer Properties:

In vitro studies have shown that derivatives of pyridine compounds, including this one, can exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the bromine atom and methoxy group enhances its interaction with cellular targets, making it effective against various cancer types .

3. Anti-inflammatory Effects:

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanism through which this compound exerts its biological effects involves:

- Binding Interactions: The bromine and methoxytetrahydrofuran groups facilitate binding to specific receptors or enzymes, altering their activity.

- Pathway Modulation: It may inhibit or activate signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Cancer Cell Studies:

A study demonstrated that this compound could reduce the viability of breast cancer cells in vitro by inducing apoptosis through HSP90 inhibition . -

Inflammation Models:

In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation, indicating potential therapeutic applications for inflammatory diseases.

Q & A

Basic: What are optimized synthetic routes for 2-Bromo-6-(3-methoxytetrahydrofuran-3-yl)-4-methyl-pyridine?

Answer:

The synthesis of bromo-substituted pyridines with tetrahydrofuran moieties typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronic acids (e.g., (5-(((tert-butoxycarbonyl)amino)methyl)furan-2-yl)boronic acid) and bromopyridine precursors (e.g., 3-bromo-4-ethylpyridine) under argon at 140°C yields intermediates, which are deprotected using trifluoroacetic acid (TFA) to generate the final compound . Key parameters include:

- Catalyst selection : Bis(triphenylphosphine)palladium(II) dichloride for efficient coupling.

- Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) to isolate products with >95% purity .

- Yield optimization : Adjusting reaction time (e.g., microwave-assisted heating reduces side reactions) .

Basic: How can purification challenges be addressed for this compound?

Answer:

Purification is critical due to the compound’s polarity and potential byproducts. Methodological strategies include:

- Chromatography : Use silica gel columns with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) to resolve brominated pyridines from unreacted boronic acids .

- Acid-base extraction : For amine-containing intermediates, adjust pH during aqueous workup to isolate protonated species (e.g., HCl salt precipitation) .

- Drying agents : Anhydrous Na₂SO₄ or MgSO₄ to remove trace water post-extraction .

Advanced: What analytical techniques resolve structural ambiguities in derivatives of this compound?

Answer:

Contradictions in structural assignments (e.g., regioisomerism) require multi-technique validation:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C4 vs. C6). Coupling constants in NOESY or COSY distinguish tetrahydrofuran ring conformations .

- Mass spectrometry : High-resolution MS (HRMS) identifies bromine isotope patterns (M+2 peaks) and verifies molecular formulas .

- X-ray crystallography : For crystalline intermediates, diffraction data provide unambiguous proof of stereochemistry .

Advanced: How does the 3-methoxytetrahydrofuran moiety influence reactivity?

Answer:

The methoxy group and tetrahydrofuran ring modulate electronic and steric effects:

- Electronic effects : Methoxy acts as an electron-donating group, altering pyridine’s electrophilicity at C2 and C6 positions, which impacts nucleophilic substitution reactions (e.g., Suzuki couplings) .

- Steric hindrance : The bulky tetrahydrofuran ring may slow coupling reactions, necessitating higher catalyst loadings or elevated temperatures .

- Stability : Methoxy groups can stabilize intermediates via hydrogen bonding during acidic deprotection steps .

Advanced: How can contradictory data from different synthetic protocols be reconciled?

Answer:

Contradictions (e.g., varying yields or byproducts) arise from subtle differences in conditions. Resolution strategies include:

- Reproducibility checks : Replicate protocols with strict control of temperature, catalyst purity, and solvent dryness .

- Byproduct analysis : Use GC-MS or LC-MS to identify side products (e.g., dehalogenated pyridines or homocoupled species) .

- Catalyst optimization : Screen alternative ligands (e.g., XPhos instead of triphenylphosphine) to improve selectivity .

Advanced: What are the thermal decomposition pathways of this compound?

Answer:

Thermal stability studies (e.g., thermogravimetric analysis) under inert atmospheres reveal:

- Carbene formation : Analogous triazolopyridines decompose at 100°C under pressure to generate pyridylcarbenes, leading to cyclopropane derivatives or vinylpyridines .

- Bromine retention : The bromine substituent typically remains intact during decomposition, but methoxy groups may undergo demethylation at >150°C .

- Analytical validation : Use GC-MS to detect volatile fragments (e.g., 2-bromo-6-vinylpyridine) and NMR to track carbene trapping products .

Basic: What safety precautions are essential during synthesis?

Answer:

- Bromine handling : Use fume hoods and PPE to avoid inhalation/contact with brominated intermediates (R-phrases: R22, R37/38) .

- TFA exposure : Neutralize TFA waste with sodium bicarbonate before disposal to prevent corrosive hazards .

- Reaction monitoring : Monitor exothermic steps (e.g., microwave heating) to prevent runaway reactions .

Advanced: How can computational methods guide the design of derivatives?

Answer:

- DFT calculations : Predict regioselectivity in cross-coupling reactions by modeling transition states and electron density maps .

- Molecular docking : For biological applications, simulate interactions with target proteins (e.g., kinase inhibitors) to optimize substituent placement .

- Solvent effects : Use COSMO-RS models to predict solubility and reaction efficiency in non-polar vs. polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.